N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
This compound is part of research efforts aimed at synthesizing heterocyclic compounds due to their potential applications in pharmaceuticals and materials science. For instance, studies on thiophenylhydrazonoacetates have explored the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine, highlighting the versatility of these frameworks in chemical synthesis (Mohareb et al., 2004).
Biological Evaluation
The synthesis and biological evaluation of derivatives, such as pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidine, have been investigated for their potential cytotoxic activity against various cancer cell lines. These studies indicate the potential for these compounds to be developed into therapeutic agents (Hassan et al., 2014). Additionally, compounds derived from similar frameworks have been tested for their anti-SARS-CoV activities, highlighting their relevance in antiviral research (Abd El-All et al., 2016).
Antiallergic and Anticancer Agents
Research into antiallergic agents utilizing related heterocyclic compounds has shown promising results in preclinical models. This includes the synthesis of antiallergic compounds that exhibit significant potency compared to established treatments (Nohara et al., 1985). Furthermore, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, which could pave the way for the development of new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load in the body .
Safety and Hazards
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(15-12-5-1-2-7-14(12)22-19-15)17-9-11-10-18-20-8-4-3-6-13(11)20/h10H,1-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFXNBQPZAQOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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